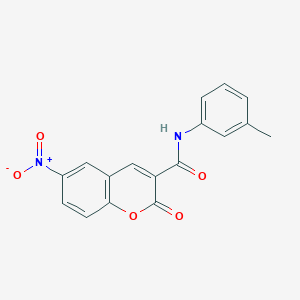

N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro group at position 6 of the chromene ring and a 3-methylphenyl carboxamide substituent at position 2. Coumarin derivatives are widely studied for their pharmacological properties, including enzyme inhibition and anticancer activity.

Properties

IUPAC Name |

N-(3-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10-3-2-4-12(7-10)18-16(20)14-9-11-8-13(19(22)23)5-6-15(11)24-17(14)21/h2-9H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPAJQFBLHHVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 3-methylphenylamine with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. optimizations are made to improve yield and reduce production costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Reduction: Sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Amino derivative: Formed by the reduction of the nitro group.

Hydroxyl derivative: Formed by the reduction of the carbonyl group.

Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key Compounds:

N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (C48)

- Structural Difference : Replaces the 3-methylphenyl group with a 3-chloro-4-(piperazinylmethyl)phenyl moiety.

- Activity : Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.42 μM), surpassing simpler derivatives due to the piperazine ring’s ability to enhance binding interactions .

N-(2-methoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Substitutes 3-methylphenyl with 2-methoxyphenyl.

- Impact : The methoxy group may alter solubility and electronic properties, though biological data are unavailable .

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide Structural Difference: Features a pyridazinylpropyl chain instead of an aryl group.

Table 1: Structural and Functional Comparisons

*Estimated based on parent acid (MW 265.2 from ) + 3-methylaniline (MW 107.1).

Electronic and Steric Effects

- Aryl Substituents : The 3-methylphenyl group in the target compound provides moderate steric bulk compared to C48’s chloro-piperazine hybrid, which may reduce enzymatic binding but improve metabolic stability.

Biological Activity

N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivative class, which exhibits significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chromene backbone, characterized by a fused benzene and pyran ring. Its structural components include:

- Nitro group at the 6-position

- Carboxamide functional group

- 3-Methylphenyl substituent

The unique combination of these functional groups contributes to its distinctive chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Additionally, these compounds show strong antibiofilm activity, reducing biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors that modulate metabolic pathways. For instance, the compound has been identified as an active inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests potential applications in treating bacterial infections by disrupting essential bacterial functions.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to similar compounds:

| Compound Name | Antimicrobial Activity | MIC (μg/mL) | DHFR Inhibition IC50 (μM) |

|---|---|---|---|

| This compound | Significant | 0.22 - 0.25 | 0.52 - 2.67 |

| Compound A (related derivative) | Moderate | 1.5 - 2.0 | 5.0 - 10.0 |

| Compound B (related derivative) | Low | >10 | >20 |

Case Studies

- Antimicrobial Efficacy : A study evaluated several derivatives of chromene compounds, where this compound exhibited superior activity against Staphylococcus species compared to traditional antibiotics .

- Synergistic Effects : Research indicated that this compound could enhance the efficacy of existing antibiotics when used in combination therapies, potentially lowering their MICs and improving treatment outcomes for resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.